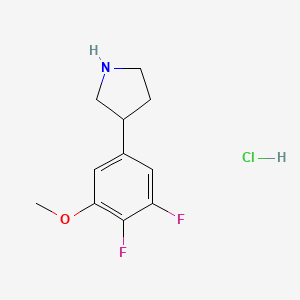

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride

Description

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO and a molecular weight of 249.69 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluoro-5-methoxyphenyl group, and it is commonly used in various research applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3,4-difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c1-15-10-5-8(4-9(12)11(10)13)7-2-3-14-6-7;/h4-5,7,14H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRSTTZTBAEOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2CCNC2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride include:

- 3-(3,4-Difluorophenyl)pyrrolidine hydrochloride

- 3-(3,4-Difluoro-5-methylphenyl)pyrrolidine hydrochloride

- 3-(3,4-Difluoro-5-ethoxyphenyl)pyrrolidine hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique substitution pattern may result in different pharmacological properties and applications .

Biological Activity

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a difluoromethoxyphenyl group. The presence of fluorine atoms often enhances the compound's lipophilicity and metabolic stability, potentially influencing its biological activity.

Biological Activity

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:

- Antidepressant Effects : Some studies suggest that pyrrolidine compounds can act as serotonin reuptake inhibitors or antagonists at serotonin receptors, potentially alleviating symptoms of depression .

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against leukemia and breast cancer cell lines .

- Neuroprotective Effects : Pyrrolidine derivatives may offer neuroprotection through anti-inflammatory mechanisms or by modulating oxidative stress pathways .

Case Studies and Research Findings

- Antidepressant Activity : A study evaluating the effects of various pyrrolidine derivatives found that some compounds significantly reduced depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic activity .

- Cytotoxicity Against Cancer Cells : In vitro studies on similar pyrrolidine derivatives revealed promising anticancer activity. For instance, one study reported that a related compound exhibited an IC50 value of 0.48 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .

- Neuroprotection : Research indicated that certain pyrrolidine-based compounds could protect neuronal cells from apoptosis induced by oxidative stress. This effect was linked to the modulation of key signaling pathways involved in cell survival and inflammation .

Data Tables

Q & A

Q. What are the key considerations in designing a synthesis protocol for 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride?

- Methodological Answer: The synthesis should prioritize regioselective functionalization of the pyrrolidine and phenyl rings. A multi-step approach is recommended:

- Cross-coupling reactions: Use Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling to introduce the 3,4-difluoro-5-methoxyphenyl group to the pyrrolidine scaffold .

- Temperature control: Optimize reaction conditions (e.g., 90–105°C for coupling steps) to minimize side products .

- Protecting groups: Employ TsCl (tosyl chloride) under NaH/THF conditions to protect reactive pyrrolidine nitrogens during intermediate steps .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm regiochemistry and substitution patterns, particularly for distinguishing fluorine and methoxy groups on the phenyl ring .

- High-Performance Liquid Chromatography (HPLC): Ensure ≥95% purity using reverse-phase HPLC with a C18 column and UV detection .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer:

- Waste disposal: Segregate hazardous waste (e.g., halogenated intermediates) and transfer to certified biohazard treatment facilities to prevent environmental contamination .

- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and chemical-resistant lab coats during synthesis and handling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

- Methodological Answer:

- Systematic substitution: Modify the methoxy group (e.g., replace with ethoxy or hydroxyl) and fluorination patterns on the phenyl ring to assess impacts on target binding .

- Pharmacological assays: Test derivatives in vitro (e.g., receptor-binding assays) and in vivo (e.g., rodent models) to correlate structural changes with activity .

- Computational modeling: Use molecular docking to predict interactions with biological targets (e.g., serotonin receptors) and guide SAR .

Q. How should researchers address discrepancies in reported pharmacological data for this compound?

- Methodological Answer:

- Assay standardization: Compare experimental conditions (e.g., cell lines, animal models, dose ranges) across studies. For example, discriminative stimulus effects in rats may vary with dosing schedules .

- Metabolic profiling: Conduct ADME (absorption, distribution, metabolism, excretion) studies to identify metabolites that could explain conflicting bioactivity results .

Q. What in vivo models are suitable for evaluating its neuropharmacological effects?

- Methodological Answer:

- Rodent discriminative stimulus assays: Train rats to discriminate between saline and the compound (dose range: 0.1–3.0 mg/kg) to assess its psychoactive potential .

- Locomotor activity tests: Monitor changes in open-field behavior to evaluate stimulatory or sedative effects .

Q. How can reaction yields be improved during large-scale synthesis?

- Methodological Answer:

- Catalyst optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance coupling efficiency .

- Solvent selection: Replace toluene/EtOH with DMA (dimethylacetamide) or DMF to improve solubility of boronic acid intermediates .

- Workup strategies: Use acid-base extraction (e.g., HCl/NaOH) to isolate the hydrochloride salt with minimal loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.